molecular formula C10H12ClNO2 B1431518 1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride CAS No. 1414959-23-1

1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride

Cat. No.: B1431518
CAS No.: 1414959-23-1
M. Wt: 213.66 g/mol
InChI Key: RBEVIQGGEUTOJM-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride is a key synthetic intermediate in medicinal chemistry, providing a versatile scaffold for the development of novel therapeutic agents. Its primary research value lies in the exploration of new anti-cancer compounds. The 1,2,3,4-tetrahydroquinoline core is a privileged structure in drug discovery, featured in potent inhibitors of critical biological targets. For instance, derivatives of this scaffold have been identified as novel inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), an emerging and attractive therapeutic target for the treatment of castration-resistant prostate cancer (CRPC) . Furthermore, structurally similar tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed as potent inhibitors of anti-apoptotic Bcl-2 family proteins, showing promising anti-proliferative effects on various cancer cell lines and the ability to induce apoptosis . Beyond oncology research, this compound serves as a valuable building block in peptide synthesis and for the creation of dipeptide-heterocycle hybrids. Such conjugates have demonstrated significant antimicrobial and antifungal activities in scientific studies, outperforming some standard drugs and representing excellent candidates for the development of new anti-infective therapeutics to address the pressing issue of antimicrobial resistance . The broad utility of this chemical underscores its importance in advanced pharmaceutical development across multiple disease areas.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEVIQGGEUTOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C(=O)O)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414959-23-1
Record name 7-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414959-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Strategies for 1,2,3,4-Tetrahydro-quinoline-7-carboxylic Acid Hydrochloride

General Approaches to Tetrahydroquinoline Synthesis

Recent literature highlights several strategies for synthesizing 1,2,3,4-tetrahydroquinoline derivatives, including:

  • Reduction or oxidation followed by cyclization
  • Acid-catalyzed ring closures or rearrangements
  • High-temperature cyclizations
  • Metal-promoted processes
  • Domino (tandem/cascade) reactions

These methods provide a foundation for constructing the tetrahydroquinoline core, which is subsequently functionalized at the 7-position to introduce the carboxylic acid group.

Functionalization at the 7-Position

Acylation and Cyclization Route

A classical method involves the acylation of m-aminophenol to obtain a lactam, which is then reduced to yield the corresponding tetrahydroquinoline. The process can be outlined as follows:

  • Acylation: m-Aminophenol is reacted with a suitable acylating agent to form a lactam intermediate.
  • Reduction: The lactam is reduced, typically using catalytic hydrogenation, to produce 1,2,3,4-tetrahydroquinoline-7-carboxylic acid.
  • Salt Formation: The free acid is treated with hydrochloric acid to yield the hydrochloride salt.

This approach offers good regioselectivity for the 7-carboxylic acid functionalization.

Nitration, Hydrogenation, and Hydrolysis Route

Another efficient method starts from 1,2,3,4-tetrahydroquinoline:

  • Nitration: Introduction of a nitro group at the 7-position.
  • Hydrogenation: Reduction of the nitro group to an amine.
  • Hydrolysis: Conversion of the amine to the carboxylic acid via diazotization and subsequent hydrolysis.
  • Hydrochloride Formation: Treatment with hydrochloric acid to obtain the hydrochloride salt.

This sequence is particularly useful for introducing substituents at the 7-position with high specificity.

Ester Intermediates and Hydrolysis

The methyl ester of 1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a common intermediate. The synthesis typically involves:

  • Esterification: Formation of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate.
  • Hydrolysis: Saponification of the ester to yield the free acid.
  • Salt Formation: Conversion to the hydrochloride salt.

This route is advantageous for its operational simplicity and the stability of ester intermediates.

Domino and Multicomponent Reactions

Recent advances have introduced domino or multicomponent reactions for the rapid assembly of tetrahydroquinoline scaffolds:

  • Reduction–Cyclization Sequences: For example, reduction of nitroarene precursors followed by intramolecular cyclization yields tetrahydroquinolines in high yields (often 93–98%).
  • One-Pot Multistep Processes: These allow for the efficient construction of the core and introduction of functional groups in a single operation, minimizing purification steps and improving overall yield.

Comparative Data Table: Key Preparation Methods

Method Key Steps Typical Yield Regioselectivity Notes/Advantages
Acylation–Reduction Acylation, reduction, acidification Moderate–High High Classical, reliable
Nitration–Hydrogenation–Hydrolysis Nitration, reduction, hydrolysis, acidification High High Efficient for 7-position
Esterification–Hydrolysis Esterification, hydrolysis, acidification High High Stable intermediates
Domino/Multicomponent Reduction, cyclization (one-pot) High High Rapid, operationally simple

Research Findings and Operational Considerations

  • Functional Group Tolerance: Modern methods, particularly domino and multicomponent reactions, exhibit broad functional group tolerance, facilitating the synthesis of diverse analogs.
  • Scalability: Improved protocols, such as those involving one-pot reactions, are amenable to scale-up, making them attractive for industrial applications.
  • Purity: The hydrochloride salt form is commonly isolated as an off-white solid with high purity (typically above 95%).

The described methods are based on a synthesis-focused review of recent literature and patent disclosures, ensuring a comprehensive and authoritative overview of current best practices in the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-7-carboxylic acid, while substitution reactions can produce various functionalized tetrahydroquinoline derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,3,4-tetrahydroquinoline exhibit significant antimicrobial properties. For instance, compounds synthesized from this framework have shown effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. In one study, specific derivatives achieved minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .

Anticancer Properties

The compound has also been investigated for its antiproliferative effects on several cancer cell lines. A library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was synthesized and tested against human cancer cells including cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The results indicated that certain derivatives exhibited significant activity, suggesting that the incorporation of the tetrahydroquinoline moiety could be crucial in drug discovery for novel chemotherapeutic agents .

Synthesis Techniques

Various synthetic approaches have been developed to create 1,2,3,4-tetrahydroquinoline derivatives. These methods include:

  • Chemoenzymatic Synthesis : A recent study highlighted an effective method for synthesizing enantiomerically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids using enzyme-catalyzed reactions combined with ammonia-borane for deracemization. This method yielded high enantiomeric excess values (>99%) and is expected to facilitate access to chiral tetrahydroquinoline compounds .
  • Domino Reactions : Recent literature reviews have focused on domino reactions for synthesizing tetrahydroquinolines. These reactions involve sequential steps where multiple bond formations occur in a single reaction vessel, enhancing efficiency and yield .

Pharmacological Insights

The pharmacological potential of 1,2,3,4-tetrahydroquinoline derivatives extends beyond antimicrobial and anticancer activities. They have been explored for:

  • Analgesics : Some derivatives exhibit pain-relieving properties.
  • Anticonvulsants : Certain compounds show promise in treating seizure disorders.
  • Antidepressants and Antipsychotics : The structural diversity allows for modulation of neurotransmitter systems.
  • Antihypertensives : Investigations into their blood pressure-lowering effects are ongoing.

These diverse applications highlight the versatility of tetrahydroquinoline derivatives in pharmaceutical development .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-quinoline-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 1,2,3,4-tetrahydro-quinoline-7-carboxylic acid hydrochloride with its analogs, focusing on substituents, molecular properties, and synthetic or pharmacological relevance.

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Salt Form Key Features
1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid 22048-88-0 C₁₀H₁₁NO₂ 177.20 Carboxylic acid None Parent compound; foundational structure
...-carboxylic acid hydrochloride N/A C₁₀H₁₁NO₂·HCl 213.66 Carboxylic acid Hydrochloride Improved solubility; discontinued
...-carboxylic acid methyl ester hydrochloride 597562-79-3 C₁₁H₁₄ClNO₂ 227.69 Methyl ester Hydrochloride Prodrug form; enhanced lipophilicity
7-Nitro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid HCl N/A C₁₀H₁₁ClN₂O₄ 258.66 Nitro (position 7) Hydrochloride High synthetic yield (90%); nitro group enhances reactivity
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid HCl 2241139-41-1 C₁₀H₁₀ClFNO₂ 223.65 Fluoro (position 7) Hydrochloride Bioisostere; metabolic stability
7-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline HCl N/A C₁₀H₁₀ClF₃N 237.46 CF₃ (position 7) Hydrochloride Lipophilic; potential CNS activity

Notes:

  • Isoquinoline vs. Quinoline: Isoquinoline derivatives (e.g., entries 4–6) differ in nitrogen position, often leading to distinct biological activities (e.g., alkaloid-like interactions) .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, fluoro) alter electronic density, affecting binding to biological targets. Lipophilic groups (e.g., CF₃) enhance membrane permeability .
  • Salt Forms : Hydrochloride salts improve solubility but may face stability challenges, as seen in discontinuation trends .

Research and Commercial Considerations

  • Availability: The hydrochloride salt of 1,2,3,4-tetrahydro-quinoline-7-carboxylic acid is discontinued, though the free acid (CAS 22048-88-0) remains available .
  • Stability : Hydrochloride salts of related compounds (e.g., cyproheptadine HCl) are studied for UV stability, suggesting similar analyses are needed for the target compound .
  • Therapeutic Potential: Structural analogs with substituents like CF₃ or fluoro warrant further investigation for antibacterial or antiviral applications, given precedents like SARS-CoV-2 3CLpro inhibitors .

Biological Activity

1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride (THQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and neuroprotective effects. The structural activity relationship (SAR) and mechanisms of action are also discussed.

Structural Characteristics

THQCA has the molecular formula C10H11NO2C_{10}H_{11}NO_2 and features a tetrahydroquinoline core with a carboxylic acid functional group. The compound's structure is critical for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research has shown that THQCA exhibits antimicrobial properties against various pathogens. A study highlighted that THQCA analogs demonstrated significant inhibitory effects against New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers resistance to β-lactam antibiotics .

Table 1: Antimicrobial Activity of THQCA Analogues

CompoundTarget PathogenInhibition (%)
THQCANDM-185%
THQCAE. coli70%
THQCAS. aureus65%

Anticancer Activity

THQCA and its derivatives have shown promise in anticancer research. A review indicated that tetrahydroisoquinoline derivatives possess cytotoxic effects on various cancer cell lines . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:
In vitro studies demonstrated that THQCA reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways. The compound decreased mitochondrial membrane potential and increased reactive oxygen species (ROS) production, leading to cell death.

Neuroprotective Effects

The neuroprotective potential of THQCA has garnered attention due to its ability to modulate neurotransmitter systems. Studies suggest that THQCA may enhance dopaminergic activity and protect against neurodegenerative disorders such as Parkinson's disease .

Mechanism of Action:
THQCA's neuroprotective effects are attributed to its ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine. By inhibiting MAO, THQCA may help maintain higher levels of dopamine in the brain.

Structure-Activity Relationship (SAR)

The biological activity of THQCA is closely linked to its structural features. Modifications at specific positions on the tetrahydroquinoline ring can significantly alter its pharmacological profile. For instance, substituents at the 6- and 7-positions have been shown to enhance activity against certain targets while reducing toxicity .

Table 2: SAR Insights for THQCA Derivatives

PositionSubstituent TypeActivity Change
6Alkyl groupIncreased potency
7Aromatic ringEnhanced selectivity
4HalogenBroader spectrum

Q & A

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How to optimize synthesis yield in multi-step reactions?

Q. Advanced

  • Catalyst screening : Test transition metals (e.g., Pd/C) for hydrogenation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
  • Reaction monitoring : Use TLC or in situ IR to track progress and minimize side products.
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization .

How does stereochemistry influence biological interactions?

Advanced
The compound’s stereochemistry determines target binding. For example, the (R)-enantiomer of analogs shows higher affinity for opioid receptors due to complementary 3D interactions with binding pockets, as shown in X-ray studies . Use chiral HPLC or asymmetric synthesis to isolate enantiomers and compare activity profiles.

What analytical methods ensure purity and stability?

Q. Basic

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA .
  • Stability testing : Store samples under accelerated conditions (40°C/75% RH) for 4 weeks and monitor degradation via mass loss or impurity peaks .
  • Karl Fischer titration : Quantify water content (<0.5% w/w) to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride

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